N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-7-methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a quinoline core, and functional groups such as hydroxyl and methoxy groups. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiolane ring and the functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted quinoline derivatives. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHYLPHENOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both a thiolane ring and a quinoline core, along with hydroxyl and methoxy groups, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O5S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H16N2O5S/c1-22-10-2-3-11-13(6-10)16-7-12(14(11)18)15(19)17-9-4-5-23(20,21)8-9/h2-3,6-7,9H,4-5,8H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
CNKZZSHZKYJZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.